methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes a pyridine ring, a methoxyethyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methoxyethylamine, followed by esterification with methyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with halides or amines.
Scientific Research Applications
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The methoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-{[1-(2-ethoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
- Methyl N-{[1-(2-propoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
Uniqueness
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is unique due to its specific methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its ethoxyethyl and propoxyethyl analogs.
Biological Activity
Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine moiety, which is known for its biological activities. The molecular formula is C15H20N2O4, and it has a molecular weight of approximately 292.34 g/mol. Its structure is essential for understanding its interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays conducted as part of the National Cancer Institute's Developmental Therapeutic Program revealed that at a concentration of 10 µM, the compound exhibited moderate cytotoxic effects across a panel of approximately sixty cancer cell lines.
Cell Line | Growth Inhibition (%) |
---|---|
RPMI-8226 (Leukemia) | 92.48 |
CCRF-CEM (Leukemia) | 92.77 |
K-562 (Leukemia) | 92.90 |
SF-539 (CNS) | 92.74 |
The average growth value across tested lines was 104.68%, indicating that while some lines showed significant inhibition, others were less affected .
The proposed mechanism of action for the anticancer activity involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The dihydropyridine structure may facilitate interactions with calcium channels or other membrane proteins, influencing intracellular calcium levels and subsequently triggering apoptotic pathways.
Case Study: In Vivo Efficacy
A case study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.
Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents, this compound showed synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy and reducing side effects.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive toxicological data across different biological systems.
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O5/c1-9-7-10(2)16(5-6-20-3)14(19)12(9)13(18)15-8-11(17)21-4/h7H,5-6,8H2,1-4H3,(H,15,18) |
InChI Key |
WBFSHSONVCETFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC(=O)OC)C |
Origin of Product |
United States |
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